(r)-Omeprazole
Vue d'ensemble
Description
®-Omeprazole is a chiral proton pump inhibitor used primarily in the treatment of gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. It is the enantiomer of omeprazole, which means it is one of two mirror-image forms of the molecule. The ®-enantiomer is known for its higher potency and longer duration of action compared to its counterpart.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Omeprazole involves several steps, starting from the precursor compounds. One common method includes the use of benzimidazole as a starting material, which undergoes a series of reactions including methylation, oxidation, and cyclization to form the desired product. The key steps are:
Methylation: Benzimidazole is methylated using methyl iodide in the presence of a base like sodium hydride.
Oxidation: The methylated product is then oxidized using an oxidizing agent such as hydrogen peroxide.
Cyclization: The oxidized product undergoes cyclization in the presence of a base to form the final ®-Omeprazole compound.
Industrial Production Methods
Industrial production of ®-Omeprazole typically involves large-scale synthesis using similar steps but optimized for higher yield and purity. The process often includes:
Chiral Resolution: Separation of the ®-enantiomer from the racemic mixture using chiral chromatography or crystallization techniques.
Purification: Further purification steps to ensure the high purity of the ®-enantiomer, which is crucial for its therapeutic efficacy.
Analyse Des Réactions Chimiques
Types of Reactions
®-Omeprazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it back to its sulfide form.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium carbonate.
Major Products
Sulfone Derivatives: Formed through oxidation.
Sulfide Form: Formed through reduction.
Applications De Recherche Scientifique
®-Omeprazole has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study chiral separation techniques and enantioselective synthesis.
Biology: Investigated for its effects on cellular processes and its potential role in modulating biological pathways.
Medicine: Extensively studied for its therapeutic effects in treating acid-related disorders.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
®-Omeprazole exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step in the production of gastric acid, thereby reducing acid secretion. The molecular targets include the cysteine residues on the proton pump, which form covalent bonds with the drug, leading to its inactivation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lansoprazole
- Esomeprazole
- Pantoprazole
- Rabeprazole
Uniqueness
®-Omeprazole is unique due to its higher potency and longer duration of action compared to other proton pump inhibitors. Its chiral nature allows for more targeted and effective inhibition of the proton pump, making it a preferred choice in certain clinical scenarios.
Propriétés
IUPAC Name |
6-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBDBMMJDZJVOS-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317408 | |
Record name | (+)-Omeprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specific inhibition of the H+/K+-ATPase in the gastric parietal cell. The S- and R-isomers of omeprazole are protonated and converted in the acidic compartment of the parietal cell forming the active inhibitor, the achiral sulphenamide. By acting specifically on the proton pump, esomeprazole blocks the final step in acid production, thus reducing gastric acidity. This effect is dose-related up to a daily dose of 20 to 40 mg and leads to inhibition of gastric acid secretion. | |
Record name | Esomeprazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8158 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
119141-89-8, 119141-88-7 | |
Record name | (+)-Omeprazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119141-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Omeprazole, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119141898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Omeprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-2-{(S)-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OMEPRAZOLE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S51HU491WJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Esomeprazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8158 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (R)-omeprazole interact with the proton pump?
A1: While both (R)- and (S)-omeprazole are prodrugs that require activation in the acidic environment of the gastric parietal cell canaliculi, this compound exhibits a lower affinity for the proton pump H+,K+-ATPase compared to (S)-omeprazole. []
Q2: What is the primary metabolic pathway for this compound?
A2: this compound is primarily metabolized by CYP2C19 to its hydroxy metabolite, which is more hydrophilic and easily excreted. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C14H17N3O3S, and its molecular weight is 303.37 g/mol.
Q4: Is there spectroscopic data available for this compound?
A4: Yes, circular dichroism (CD) has been used to chiroptically characterize the enantiomers of omeprazole, including this compound. The (+)-enantiomer of omeprazole is assigned the (R)-configuration based on its similar chiroptical features to a known standard. []
Q5: Have computational studies been conducted on this compound?
A6: Yes, several computational studies have investigated the inclusion complexes of this compound with various cyclodextrins, including β-cyclodextrin, hydroxypropyl-β-cyclodextrin, and carboxymethyl-β-cyclodextrin. [, , ] These studies have provided insights into binding energies, thermodynamic parameters, and potential for enantiomeric separation.
Q6: What do computational studies reveal about the interaction of this compound with cyclodextrins?
A7: Computational models using ONIOM2 and PM3 methods suggest that this compound forms more stable inclusion complexes with β-cyclodextrin compared to (S)-omeprazole. [] Similar findings were reported with hydroxypropyl-β-cyclodextrin, with this compound showing more exothermic binding energies. []
Q7: How does the stereochemistry of omeprazole affect its interaction with CYP enzymes?
A8: CYP2C19 preferentially metabolizes this compound via 5-hydroxylation, while it primarily 5-O-demethylates (S)-omeprazole. [] This highlights the stereoselectivity of CYP2C19 towards omeprazole enantiomers.
Q8: How does the pharmacokinetic profile of this compound differ from (S)-omeprazole?
A10: this compound exhibits faster clearance compared to (S)-omeprazole due to its preferential metabolism by CYP2C19. [] This contributes to the lower systemic exposure of this compound.
Q9: Can the pharmacokinetics of omeprazole be influenced by genetic variations?
A11: Yes, individuals with different CYP2C19 genotypes exhibit varying clearance rates of omeprazole enantiomers. [, , , ] For instance, those with homozygous mutant CYP2C19 display significantly higher exposure to this compound compared to those with the wild-type genotype.
Q10: What is the role of this compound in the overall efficacy of racemic omeprazole?
A12: While this compound is considered the inactive enantiomer, its metabolic pathway contributes to the overall pharmacokinetic profile and potential drug interactions of racemic omeprazole. []
Q11: Can this compound induce or inhibit drug-metabolizing enzymes?
A13: Although this compound itself may not directly induce CYP enzymes, studies using racemic omeprazole have shown induction of CYP3A4 in human hepatocytes and cell lines. [] This induction is thought to occur via the glucocorticoid receptor and pregnane X receptor axis.
Q12: What are the implications of CYP2C19 inhibition by omeprazole?
A14: Omeprazole, particularly its (S)-enantiomer, is a potent inhibitor of CYP2C19. [, , , ] This inhibition has clinical relevance as it can lead to drug-drug interactions with other CYP2C19 substrates, such as clopidogrel.
Q13: What analytical techniques are used to differentiate and quantify omeprazole enantiomers?
A15: Chiral high-performance liquid chromatography (HPLC) is commonly employed for the enantioselective separation and quantification of omeprazole enantiomers. [, , , ] This technique utilizes chiral stationary phases to achieve baseline separation of the enantiomers.
Q14: Are there any other analytical techniques used in omeprazole research?
A16: Besides chiral HPLC, affinity capillary electrophoresis (ACE) has also been employed to study the enantioselective binding of omeprazole to human serum albumin (HSA). [] Additionally, fluorescence spectroscopy has been utilized to investigate the binding interactions and mechanisms between omeprazole enantiomers and HSA. []
Q15: How are analytical methods for omeprazole validated?
A17: Analytical methods for omeprazole, particularly those used for quantitative purposes, are validated according to established guidelines such as those outlined by the United States Pharmacopeia (USP) and the International Conference on Harmonization (ICH). [] The validation process typically involves assessing parameters such as linearity, accuracy, precision, sensitivity (LOD and LOQ), and recovery.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.